molecular formula C23H18BrClN2OS B6003824 2-bromo-4-chloro-3,5-dimethyl-6-[(E)-{[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]imino}methyl]phenol

2-bromo-4-chloro-3,5-dimethyl-6-[(E)-{[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]imino}methyl]phenol

Cat. No.: B6003824
M. Wt: 485.8 g/mol
InChI Key: AGGJJJIQKRBHSN-UHFFFAOYSA-N
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Description

2-bromo-4-chloro-3,5-dimethyl-6-[(E)-{[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]imino}methyl]phenol is a complex organic compound with a unique structure that includes bromine, chlorine, and benzothiazole moieties

Properties

IUPAC Name

2-bromo-4-chloro-3,5-dimethyl-6-[[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]iminomethyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18BrClN2OS/c1-12-4-9-19-18(10-12)27-23(29-19)15-5-7-16(8-6-15)26-11-17-13(2)21(25)14(3)20(24)22(17)28/h4-11,28H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGGJJJIQKRBHSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)SC(=N2)C3=CC=C(C=C3)N=CC4=C(C(=C(C(=C4O)Br)C)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18BrClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-4-chloro-3,5-dimethyl-6-[(E)-{[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]imino}methyl]phenol typically involves multiple steps, starting with the preparation of the benzothiazole derivative. The key steps include:

    Bromination and Chlorination: The initial steps involve the bromination and chlorination of precursor compounds to introduce the bromine and chlorine atoms.

    Formation of the Benzothiazole Moiety: This involves the cyclization of appropriate precursors to form the benzothiazole ring.

    Coupling Reactions: The final step involves coupling the benzothiazole derivative with the phenol derivative under specific conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-bromo-4-chloro-3,5-dimethyl-6-[(E)-{[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]imino}methyl]phenol can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other groups under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: For substitution reactions.

    Oxidizing Agents: For oxidation reactions.

    Reducing Agents: For reduction reactions.

    Catalysts: To facilitate coupling reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield derivatives with different functional groups replacing the bromine or chlorine atoms.

Scientific Research Applications

2-bromo-4-chloro-3,5-dimethyl-6-[(E)-{[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]imino}methyl]phenol has several scientific research applications:

    Medicinal Chemistry: It may be used as a precursor or intermediate in the synthesis of pharmaceutical compounds.

    Materials Science: The compound’s unique structure makes it a candidate for use in the development of new materials with specific properties.

    Biological Studies: It can be used in studies to understand its biological activity and potential therapeutic effects.

Mechanism of Action

The mechanism of action of 2-bromo-4-chloro-3,5-dimethyl-6-[(E)-{[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]imino}methyl]phenol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-bromo-4-chloro-3,5-dimethylphenol: Lacks the benzothiazole moiety.

    4-chloro-3,5-dimethyl-6-[(E)-{[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]imino}methyl]phenol: Lacks the bromine atom.

    2-bromo-4-chloro-3,5-dimethyl-6-[(E)-{[4-(benzothiazol-2-yl)phenyl]imino}methyl]phenol: Lacks the methyl group on the benzothiazole ring.

Uniqueness

The uniqueness of 2-bromo-4-chloro-3,5-dimethyl-6-[(E)-{[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]imino}methyl]phenol lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

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